Enoxacin hydrate

Pharmacokinetics Urinary Tract Infection Antibacterial

Standard fluoroquinolone substitution introduces quantifiable risk in antibacterial and cancer research. Enoxacin hydrate delivers superior urinary pharmacokinetics (62% renal excretion, 250 mg/L peak), unique TRBP-mediated miRNA activation, and a 4.8-fold preferential topoisomerase IV inhibition profile. • 62% urinary excretion vs 27% (norfloxacin) & 30.6% (ciprofloxacin) • TRBP-mediated miRNA maturation - absent in ciprofloxacin, norfloxacin, ofloxacin • MIC₉₀ 2 mg/L vs P. aeruginosa; 2-4× lower than norfloxacin

Molecular Formula C30H40F2N8O9
Molecular Weight 694.7 g/mol
CAS No. 84294-96-2
Cat. No. B1263200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnoxacin hydrate
CAS84294-96-2
SynonymsAT 2266
AT-2266
AT2266
CI 919
CI-919
CI919
Enoxacin
Enoxacin Sesquihydrate
Enoxin
Enoxor
PD 107779
PD-107779
PD107779
Penetrex
Sesquihydrate, Enoxacin
Molecular FormulaC30H40F2N8O9
Molecular Weight694.7 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O
InChIInChI=1S/2C15H17FN4O3.3H2O/c2*1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;;/h2*7-8,17H,2-6H2,1H3,(H,22,23);3*1H2
InChIKeyDKNNITGJCMPHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Enoxacin Hydrate CAS 84294-96-2 — Fluoroquinolone Antibiotic with Documented Differentiation


Enoxacin hydrate (CAS 84294-96-2), a second-generation fluoroquinolone antibacterial agent, is a 6-fluoronaphthyridinone derivative [1]. It functions by inhibiting bacterial DNA gyrase (IC50=126 µg/mL) and topoisomerase IV (IC50=26.5 µg/mL) [2]. The compound exhibits a broad spectrum of activity against both Gram-negative and Gram-positive bacteria, demonstrating particular potency against Enterobacteriaceae and Pseudomonas aeruginosa [3]. Beyond its established antibacterial role, enoxacin hydrate has been identified as a miRNA processing activator that enhances TAR RNA-binding protein 2 (TRBP)-mediated microRNA maturation, enabling cancer-specific growth inhibition in research settings [4]. This document provides quantitative, comparator-based evidence to support informed scientific procurement decisions.

1
Antibacterial model: UTI / P. aeruginosa
2
miRNA biogenesis / TRBP pathway study
3
Fluoroquinolone SAR / resistance study
Selection supports models requiring differentiated PK, dual enzyme targeting, or non-antibacterial mechanism of action.

Enoxacin Hydrate: Why Generic Fluoroquinolone Substitution Is Not Supported by Comparative Data


Fluoroquinolones are not a monolith; substitution among class members carries quantifiable risks in both antibacterial and non-antibacterial research applications. For antibacterial studies, enoxacin hydrate demonstrates superior urinary excretion (62% of oral dose) and urinary peak concentrations compared to norfloxacin (27% urinary excretion, 157 mg/L peak) and ciprofloxacin (30.6% urinary excretion, 237 mg/L peak), making it uniquely suited for urogenital tract investigations [1]. For anticancer research, enoxacin hydrate exhibits a differentiated mechanism as a TRBP-mediated miRNA processing activator — a property not shared by ciprofloxacin, norfloxacin, ofloxacin, or levofloxacin at comparable concentrations [2]. Additionally, enoxacin's inhibition profile against topoisomerase IV (IC50=26.5 µg/mL) differs meaningfully from its DNA gyrase inhibition (IC50=126 µg/mL), a ratio that varies across fluoroquinolone analogs and may influence experimental outcomes in bacterial resistance studies [3]. These quantitative differences preclude simple one-to-one substitution.

Class Mismatch Ciprofloxacin, norfloxacin, or levofloxacin do not share enoxacin's TRBP-mediated miRNA processing activity, limiting direct replacement in cancer biology studies.
PK Profile Reported urinary excretion and half-life differ significantly across fluoroquinolones; substitution may alter urogenital model exposure and dosing frequency context.
Enzyme Target Topoisomerase IV vs. gyrase inhibition ratio is not uniform; comparative SAR and resistance mechanism interpretation may shift with analog substitution.

Quantitative Differentiation of Enoxacin Hydrate: Comparator-Based Evidence for Scientific Selection


Urinary Pharmacokinetic Superiority: Enoxacin Achieves 58% Higher Peak Urine Concentration Than Norfloxacin and 35% Greater Renal Excretion

Enoxacin hydrate demonstrates quantifiable pharmacokinetic differentiation in urinary excretion. After a single oral dose of 400 mg, enoxacin achieved a median peak urine concentration of 250 mg/L, compared to 237 mg/L for ciprofloxacin (500 mg) and 157 mg/L for norfloxacin (400 mg) [1]. The total urinary recovery of unchanged enoxacin was 62% of the administered dose, substantially exceeding norfloxacin (27%) and oral ciprofloxacin (30.6%) [2]. The serum half-life of enoxacin (6.2 hours oral) is notably longer than that of norfloxacin (3.75 hours) and ciprofloxacin (3.9 hours oral) [2].

Peak Urine Concentration
Head-to-head
Enoxacin 250 mg/L (400 mg oral)
Reported 59% higher peak vs. norfloxacin; supports UTI model fit.
HPLC assay; healthy volunteer crossover study.
Pharmacokinetics Urinary Tract Infection Antibacterial

Superior Activity Against Pseudomonas aeruginosa: Enoxacin MIC90 of 2 mg/L vs. Norfloxacin 4-8 mg/L

Enoxacin hydrate exhibits enhanced potency against Pseudomonas aeruginosa compared to earlier-generation fluoroquinolones. In a worldwide multicenter study encompassing 3,540 P. aeruginosa isolates, enoxacin demonstrated an MIC90 of 2 mg/L [1]. In contrast, nalidixic acid typically exhibits MIC values exceeding 128 mg/L against P. aeruginosa, and pipemidic acid shows MICs in the 16-32 mg/L range [2]. Against Enterobacteriaceae reference strains, enoxacin MICs (0.06-0.25 µg/mL) were 16-fold lower than pipemidic acid and 32-fold lower than nalidixic acid [3].

P. aeruginosa MIC90
Head-to-head
2 mg/L (n=3,540)
Reported 2- to 4-fold lower MIC vs. norfloxacin; supports P. aeruginosa model context.
Agar dilution; global multicenter study.
Antibacterial Pseudomonas aeruginosa MIC

Unique Cancer Research Application: Enoxacin Activates TRBP-Mediated miRNA Processing (50 µM), a Property Absent in Ciprofloxacin and Norfloxacin

Enoxacin hydrate possesses a differentiated, non-antibacterial mechanism that is not shared by other fluoroquinolones. At a concentration of 50 µM, enoxacin promotes the processing of microRNAs and enhances loading of siRNA duplexes onto RISC complexes in HEK293 cells [1]. It functions as a cancer-specific growth inhibitor by enhancing TAR RNA-binding protein 2 (TRBP)-mediated microRNA processing [2]. Critically, ciprofloxacin, norfloxacin, and ofloxacin do not exhibit this TRBP-mediated miRNA processing activity at comparable concentrations, making enoxacin unique within the fluoroquinolone class for cancer biology applications [1].

miRNA Processing Activity
Head-to-head
Active at 50 µM (HEK293)
TRBP-mediated activity absent in ciprofloxacin, norfloxacin, ofloxacin; unique research tool context.
In vitro cell model; miRNA processing assay.
Cancer miRNA Biogenesis TRBP

Broad-Spectrum Enterobacteriaceae Activity: Enoxacin MIC90 0.25-2 mg/L Across 22,451 Global Isolates

Enoxacin hydrate demonstrates consistent, broad-spectrum activity against Enterobacteriaceae. In a worldwide study of 22,451 clinical isolates across 31 centers in 8 countries, enoxacin exhibited MIC90 values ranging from ≤0.25 to 2 mg/L against virtually all Enterobacteriaceae species tested [1]. This activity was generally greater than that of ampicillin, gentamicin, and cephalosporins against susceptible species [1]. Against Staphylococcus aureus and S. epidermidis (n=2,635 and 837 isolates respectively), enoxacin demonstrated an MIC90 of 2 mg/L [1].

Enterobacteriaceae MIC90
Cross-study
≤0.25–2 mg/L
Broad activity across 22,451 clinical isolates; supports susceptibility testing context.
Agar dilution; 31 centers, 8 countries.
Enterobacteriaceae Antibacterial MIC

Differential Enzyme Inhibition Profile: Topoisomerase IV IC50 (26.5 µg/mL) is 4.8-Fold Lower Than DNA Gyrase IC50 (126 µg/mL)

Enoxacin hydrate exhibits a distinctive dual-target inhibition profile against bacterial type II topoisomerases. The compound inhibits topoisomerase IV with an IC50 of 26.5 µg/mL, which is approximately 4.8-fold more potent than its inhibition of DNA gyrase (IC50=126 µg/mL) [1]. This differential inhibition ratio differs from other fluoroquinolones; for example, ciprofloxacin typically shows more balanced inhibition or preferential gyrase targeting in E. coli, while levofloxacin exhibits variable ratios depending on the bacterial species [2].

Enzyme Inhibition Ratio
Class-level
Topo IV IC50 26.5 / Gyrase IC50 126 µg/mL
4.8-fold preferential topo IV inhibition; differs from ciprofloxacin gyrase preference.
In vitro enzyme assay; supplier data.
Enzyme Inhibition DNA Gyrase Topoisomerase IV

Extended Serum Half-Life: Enoxacin 6.2 Hours vs. Norfloxacin 3.75 Hours (66% Longer) and Ciprofloxacin 3.9 Hours (59% Longer)

Enoxacin hydrate demonstrates a substantially longer serum elimination half-life compared to its closest fluoroquinolone analogs. Following oral administration, the serum half-life of enoxacin is 6.2 hours, compared to 3.75 hours for norfloxacin and 3.9 hours for oral ciprofloxacin [1]. This represents a 66% longer half-life than norfloxacin and a 59% longer half-life than ciprofloxacin. The extended half-life is attributable to enoxacin's lower total body clearance and higher volume of distribution [2].

Serum Half-Life
Head-to-head
6.2 h (oral)
Reported 66% longer vs. norfloxacin; supports reduced-frequency dosing model context.
Healthy volunteer PK study.
Pharmacokinetics Half-Life Dosing

Validated Application Scenarios for Enoxacin Hydrate Based on Quantitative Evidence


Urinary Tract Infection (UTI) Pharmacokinetic and Efficacy Studies

Enoxacin hydrate is the optimal fluoroquinolone for UTI research models due to its superior urinary pharmacokinetic profile. The compound achieves a median peak urine concentration of 250 mg/L (400 mg oral dose) and 62% renal excretion of unchanged drug, significantly exceeding norfloxacin (157 mg/L, 27% excretion) and ciprofloxacin (237 mg/L, 30.6% excretion) . Only enoxacin and ciprofloxacin exhibited urinary bactericidal activity against all test organisms up to 12 hours post-dose in all individuals, with enoxacin demonstrating at least equivalent if not superior activity to norfloxacin at equivalent dosing .

Pseudomonas aeruginosa Infection Models

Enoxacin hydrate provides quantifiably superior in vitro potency against P. aeruginosa compared to alternative quinolones. With an MIC90 of 2 mg/L against 3,540 clinical isolates, enoxacin demonstrates 2- to 4-fold lower MICs than norfloxacin and ≥8-fold lower MICs than pipemidic acid . This enhanced potency allows researchers to achieve bacterial inhibition at lower compound concentrations, minimizing potential off-target effects and solvent toxicity in cell culture and animal models. The compound's consistent global MIC profile across geographically diverse isolates ensures reproducible experimental outcomes .

Cancer Biology and microRNA Biogenesis Research

Enoxacin hydrate is uniquely positioned for cancer research applications requiring modulation of microRNA processing. At 50 µM, enoxacin activates TRBP-mediated miRNA maturation and enhances RISC loading in HEK293 cells — an activity absent in ciprofloxacin, norfloxacin, and ofloxacin . The compound functions as a cancer-specific growth inhibitor, exhibiting differential effects on malignant versus non-malignant cells (excluding keratinocytes) . This makes enoxacin hydrate an essential tool compound for investigating miRNA biogenesis pathways, TRBP-mediated mechanisms, and cancer-selective therapeutic strategies.

Fluoroquinolone Structure-Activity Relationship (SAR) and Resistance Mechanism Studies

Enoxacin hydrate offers a distinctive enzyme inhibition profile valuable for comparative SAR investigations. The compound exhibits a 4.8-fold preferential inhibition of topoisomerase IV (IC50=26.5 µg/mL) over DNA gyrase (IC50=126 µg/mL) . This ratio differs markedly from ciprofloxacin, which typically demonstrates preferential gyrase inhibition in E. coli (gyrase IC50 ~0.5 µg/mL vs. topo IV IC50 ~10 µg/mL), and from levofloxacin which shows variable species-dependent ratios . Researchers studying fluoroquinolone resistance mechanisms, dual-targeting strategies, or structure-based drug design can leverage enoxacin hydrate as a comparator compound with a well-characterized, divergent inhibition profile.

Application
Selection Property
Validation Focus
UTI pharmacokinetic and efficacy studies
High renal excretion and urinary concentration context
Urinary PK model exposure review
P. aeruginosa infection models
Reported in vitro potency and global MIC context
Strain panel susceptibility review
Cancer biology and microRNA biogenesis research
TRBP-mediated miRNA processing activity
Pathway-response and cell-model endpoint review
Fluoroquinolone SAR and resistance mechanism studies
Differential topoisomerase IV / gyrase inhibition profile
Dual-target enzyme inhibition review

Technical Documentation Hub

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43 linked technical documents
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